molecular formula C8H11N B167055 2-Ethylaniline CAS No. 578-54-1

2-Ethylaniline

Cat. No. B167055
CAS RN: 578-54-1
M. Wt: 121.18 g/mol
InChI Key: MLPVBIWIRCKMJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethylaniline, also known as 2-ethylbenzenamine or o-Ethylaniline, is a chemical compound with the molecular formula C8H11N . It is a derivative of aniline and has an ethyl group substituted at the second position of the benzene ring .


Synthesis Analysis

2-Ethylaniline can be synthesized through various methods. One common method is the reduction of azidoarenes with freshly prepared iron (Fe) nanoparticles in water under an inert atmosphere . Another method involves the nitration of arenes followed by the reduction of nitroarenes .


Molecular Structure Analysis

The molecular structure of 2-Ethylaniline consists of a benzene ring with an ethyl group (C2H5) and an amine group (NH2) attached to it . The molecular weight of 2-Ethylaniline is 121.18 .


Chemical Reactions Analysis

2-Ethylaniline can participate in various chemical reactions. It can neutralize acids in exothermic reactions to form salts plus water . The liquid may react with acids to release toxic fumes of aniline and oxides of nitrogen . It also reacts violently with oxidizing materials .


Physical And Chemical Properties Analysis

2-Ethylaniline is a combustible liquid . It has a density of 1.0±0.1 g/cm3, a boiling point of 212.3±9.0 °C at 760 mmHg, and a flash point of 91.1±0.0 °C . It also has a refractive index of 1.5584 at 22 degrees Celsius .

Scientific Research Applications

Electrochemical Polymerization

2-Ethylaniline is used in electrochemical polymerization to create electroactive polymer films. These films undergo an acid-base transition leading to the formation of a protonated form, characterized by specific absorption bands. Such polymer films have potential applications in electronic and optical devices (D'aprano, Leclerc, & Zotti, 1992).

Antibacterial Activity

Research has demonstrated the antibacterial properties of di-2-ethylaniline phosphate, particularly against Gram-negative bacteria. This compound shows promise as an effective antibacterial agent at various concentrations (Banjara, BhoiteS., & Bhoite, 2012).

Synthesis of 2-Azatryptophans

2-Ethylaniline serves as a starting material for the synthesis of 2-azatryptophans, important in the development of new pharmaceuticals and chemical synthesis methodologies (Crestey, Collot, Stiebing, & Rault, 2006).

Degradation of Herbicides

2-Methyl-6-ethylaniline, a derivative of 2-ethylaniline, is a key intermediate in the microbial degradation of chloroacetanilide herbicides. Understanding its degradation pathway is crucial for environmental bioremediation efforts (Dong et al., 2015).

Conductive Polymer Complexes

2-Ethylaniline is utilized in the synthesis of conductive polymer complexes, which have applications in electronics and materials science. These complexes show unique electronic properties and conductive behavior (Lin & Yang, 2005).

Copper Corrosion Inhibition

2-Ethylaniline has been studied as a potential inhibitor for copper corrosion, particularly in acidic environments. This application is crucial in material science and engineering to enhance the durability of copper-based materials (Khaled & Hackerman, 2004).

Safety And Hazards

2-Ethylaniline is considered hazardous. It can cause skin irritation and serious eye irritation. It is toxic if inhaled or in contact with skin and is harmful if swallowed . It should be handled with care, using personal protective equipment as required .

Future Directions

Recent research has focused on the applications of substituted polyanilines, including 2-Ethylaniline, in diverse fields such as sensors, electrochromic display devices, solar cells, supercapacitors, batteries, semiconductors, anticorrosion materials, and various biological applications . This suggests that there is potential for further exploration and development in these areas.

properties

IUPAC Name

2-ethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N/c1-2-7-5-3-4-6-8(7)9/h3-6H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLPVBIWIRCKMJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N
Record name 2-ETHYLANILINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3379
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

116267-92-6
Record name Benzenamine, 2-ethyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116267-92-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID0042242
Record name 2-Ethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0042242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

2-ethylaniline appears as a brown liquid. Insoluble in water and less dense than water. Hence floats on water. May irritate skin, eyes and mucous membranes. Toxic by ingestion, inhalation or skin absorption., Brown liquid; [Hawley] Red or orange liquid; [MSDSonline]
Record name 2-ETHYLANILINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3379
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2-Ethylaniline
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3107
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

209.65 °C
Record name 2-ETHYLANILINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5698
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Flash Point

185 °F (NFPA, 2010), 85 °C, 185 °F (85 °C) (OPEN CUP)
Record name 2-ETHYLANILINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3379
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2-Ethylaniline
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3107
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 2-ETHYLANILINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5698
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Soluble in alcohol and toluene; insoluble in water, Slightly soluble in chloroform and water; very soluble in ethanol and ethyl ether
Record name 2-ETHYLANILINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5698
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

0.982 @ 20 °C
Record name 2-ETHYLANILINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5698
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.17 [mmHg], 0.170 mm Hg
Record name 2-Ethylaniline
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3107
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 2-ETHYLANILINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5698
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

2-Ethylaniline

Color/Form

Brown liquid

CAS RN

578-54-1
Record name 2-ETHYLANILINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3379
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2-Ethylaniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=578-54-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethylaniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000578541
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-ETHYLANILINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62014
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenamine, 2-ethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Ethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0042242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethylaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.569
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-ETHYLANILINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GR557N47K6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-ETHYLANILINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5698
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

-46.5 °C
Record name 2-ETHYLANILINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5698
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods

Procedure details

The procedure described in Example 27 is followed, using a reaction temperature of 250° C. and a catalyst which contains 0.5% by weight of palladium on a mixture of 19.4% by weight of calcium oxide and 80.6% by weight of aluminum oxide, and starting from 2-ethylcyclohexylamine. o-Ethylaniline (boiling point=210° C.) is obtained in a yield of 95% of the theory.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Ethylaniline
Reactant of Route 2
2-Ethylaniline
Reactant of Route 3
2-Ethylaniline
Reactant of Route 4
Reactant of Route 4
2-Ethylaniline
Reactant of Route 5
2-Ethylaniline
Reactant of Route 6
2-Ethylaniline

Citations

For This Compound
1,080
Citations
N Paradee, J Thanokiang, A Sirivat - Materials Science and Engineering: C, 2021 - Elsevier
… Poly(2-ethylaniline) (PEAn) is a conductive polymer produced by electrochemical or oxidative polymerization of 2-ethylaniline using some novel dopants [21]. The PEAn application …
Number of citations: 14 www.sciencedirect.com
RA Banjara, SK Jadhav, SA Bhoite - Journal of Applied …, 2012 - japsonline.com
… , di-2-ethylaniline phosphate has demonstrated significant antibacterial activity against all selected Gram negative bacteria. Di-2-ethylaniline … In conclusion di-2-ethylaniline phosphate …
Number of citations: 24 japsonline.com
HY Kim, HJ Choi - RSC Advances, 2014 - pubs.rsc.org
… In the present study, a conducting polymer of poly(2-ethylaniline) (PEAN) was adopted as a new material of core–shell structured particles for ER materials without a dedoping process. …
Number of citations: 33 pubs.rsc.org
ZW He, QF Lü, Q Lin - Bioresource technology, 2013 - Elsevier
… In the present study, lignosulfonate/poly(2-ethylaniline) (LS–PEA) nanospheres were … of 2-ethylaniline in the presence of LS. The introduction of ethyl groups on the poly(2-ethylaniline) …
Number of citations: 29 www.sciencedirect.com
B Sarı, A Gök, D şahi̇n - Journal of applied polymer science, 2006 - Wiley Online Library
… For synthesis of the PPy/P2EAn composite, a certain amount of PPy powder was dispersed in 2-ethylaniline (2EAn) with a HCl solution with stirring at 5C. Then, the KIO 3 solution was …
Number of citations: 28 onlinelibrary.wiley.com
MR Nabid, AA Entezami - 2003 - sid.ir
… the enzymatic polymerization of 2-ethylaniline in the presence … -soluble, electrically active poly(2-ethylaniline). The synthesis is … all confirm the electroactive form of poly(2ethylaniline). …
Number of citations: 21 www.sid.ir
A Mahudeswaran, PS Vijayanand… - Materials Today …, 2021 - Elsevier
… New nanostructured poly(m-toluidine-co-2-ethylaniline) copolymer was synthesized at different ratios of m-toluidine and 2-ethylaniline monomers in HCl medium. The synthesized …
Number of citations: 3 www.sciencedirect.com
RA Misra, S Dubey, BM Prasad, D Singh - 1999 - nopr.niscpr.res.in
… Poly(2-ethylaniline), a n-electron conjugated conducting polymer, has been prepared under … The electrochemical studies of the polymerization of 2-ethylaniline and its film at a platinum …
Number of citations: 12 nopr.niscpr.res.in
S Padmaja, JM Samuel - Polymer Bulletin, 2021 - Springer
Poly(2-chloroaniline-co-2-ethylaniline)-composite-Zn was synthesized by in situ chemical oxidative method using ammonium per sulphate as oxidant, HCl as dopant and linear alkyl …
Number of citations: 2 link.springer.com
J Sebastian, S Jhancy Mary - Polymer Science, Series B, 2022 - Springer
… Poly (2-ethylaniline)(PEAN), poly (2-ethylaniline)-nanocomposite-Fe 2 O 3 (PEAN/Fe 2 O 3) and poly (2-ethylaniline)-nanocomposite-SiO 2 (PEAN/SiO 2) are synthesized by emulsion …
Number of citations: 0 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.